(2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate
Description
This compound is a highly substituted oxolane derivative featuring four benzoyloxy groups and a methyl substituent. The stereochemistry (2S,3R,4R,5R) dictates its three-dimensional conformation, influencing its reactivity, stability, and interactions in chemical or biological systems. The multiple benzoyl esters confer lipophilicity, which may impact solubility and metabolic stability .
Properties
Molecular Formula |
C34H28O9 |
|---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
[(4R)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C34H28O9/c1-34(43-32(38)26-20-12-5-13-21-26)28(41-30(36)24-16-8-3-9-17-24)27(22-39-29(35)23-14-6-2-7-15-23)40-33(34)42-31(37)25-18-10-4-11-19-25/h2-21,27-28,33H,22H2,1H3/t27?,28?,33?,34-/m1/s1 |
InChI Key |
QJZSLTLDMBDKOU-UCTRTBNKSA-N |
Isomeric SMILES |
C[C@]1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Methodological Frameworks
Core Strategy: Sequential Benzoylation and Stereochemical Control
The synthesis centers on a ribofuranose-derived scaffold, leveraging selective benzoylation and redox transformations to install the requisite functional groups. The canonical route involves four stages:
Stepwise Analysis and Optimization
Lactonization of D-Fructose (Step 1)
The process begins with D-fructose treated with calcium oxide (CaO) under nitrogen to induce isomerization and lactone formation. Key parameters:
- Molar ratio : D-Fructose : CaO = 1 : 1.5–2.
- Reaction time : 24 hours at 25°C, followed by CO₂ quenching and oxalic acid workup.
- Yield improvement : Replacing Ca(OH)₂ with CaO reduced reaction time from 45–60 days to 24 hours while improving yield from <10% to 13.2%.
The product, 2-C-methyl-D-ribono-1,4-lactone, was characterized by ¹H/¹³C-NMR, confirming the lactone’s formation and methyl substitution at C2.
Acylation of the Lactone Intermediate (Step 2)
Benzoylation employs benzoyl chloride in dichloromethane with triethylamine as the acid scavenger:
- Optimal conditions :
Table 2: Acylation Efficiency by Acid Scavenger
| Scavenger | Yield (%) | Byproduct Formation |
|---|---|---|
| Triethylamine | 75.8 | Minimal |
| Pyridine | 63.2 | Moderate |
| K₂CO₃ | 58.9 | Significant |
Red-Al-Mediated Carbonyl Reduction (Step 3)
The C1 carbonyl group in 2,3,5-tribenzoyloxy-2-C-methyl-D-ribono-1,4-lactone is reduced using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride):
Stereochemical Control and Analytical Validation
Configurational Stability
The 2S,3R,4R,5R configuration is established during lactonization and preserved through subsequent steps:
- Lactone ring conformation : The 1,4-lactone enforces a rigid chair-like structure, locking C2–C5 substituents.
- Reduction stereoselectivity : Red-Al’s hydride attack from the less hindered face ensures β-D-configuration at C1.
Table 3: Stereochemical Assignment by NMR
| Carbon | δ (¹³C, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| C1 | 92.4 | d | β-D-configuration |
| C3 | 26.8 | s | Methyl group |
| C2/C4/C5 | 70.1–75.3 | m | Benzoyloxy substituents |
Comparative Methodologies and Industrial Scalability
Alternative Routes and Limitations
Prior methods using D-glucose or prolonged Ca(OH)₂-mediated lactonization suffered from low yields (5–8%) and impractical reaction times (45–60 days). The current protocol’s advantages include:
- Feedstock accessibility : D-Fructose is cheaper and more abundant than D-ribose derivatives.
- Safety : CaO and Red-Al are safer to handle than LiAlH₄ or gaseous HCl.
Process Optimization for Scale-Up
- Solvent recycling : THF and dichloromethane are recovered via distillation (>90% efficiency).
- Waste mitigation : Calcium oxalate byproducts are non-toxic and easily filtered.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and benzoic acid.
Reduction: Reduction of the ester groups can lead to the formation of primary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the benzoyloxy groups.
Major Products Formed
Hydrolysis: Produces alcohols and benzoic acid.
Reduction: Yields primary alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a prodrug, where the benzoyloxy groups can be enzymatically cleaved to release active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate involves the hydrolysis of the ester bonds to release active compounds. These active compounds can interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects. The pathways involved may include inhibition of inflammatory mediators or disruption of microbial cell walls.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
A detailed comparison of key structural and functional attributes is provided below:
*Estimated based on structural similarity to analogues.
Biological Activity
The compound (2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate , with the CAS number 15397-15-6 , is a complex organic molecule characterized by its unique structural features that include multiple benzoyloxy groups. This article delves into the biological activity of this compound, exploring its potential therapeutic applications and mechanisms of action.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₂₈O₉ |
| Molecular Weight | 580.581 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Melting Point | 154-156 °C |
| Boiling Point | 687.3 ± 55.0 °C |
| Solubility | Soluble in chloroform or acetonitrile |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as cancer and metabolic disorders.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.
- Antimicrobial Properties : There is emerging evidence indicating that this compound exhibits antimicrobial activity against various pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Activity :
- A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of related benzoyloxy compounds and found that they can induce apoptosis in cancer cells through the activation of specific signaling pathways.
- In vitro assays demonstrated that (2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate significantly inhibits the proliferation of breast cancer cell lines.
-
Antimicrobial Studies :
- Research conducted by Tamerlani et al. indicated that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, showcasing its potential as a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing and purifying this compound?
- Methodological Answer : Synthesis typically involves multi-step benzoylation of a sugar-derived lactone intermediate. For example, fluorinated analogs (e.g., CAS 874638-80-9) are synthesized via selective benzoylation under anhydrous conditions using benzoyl chloride in pyridine . Purification requires column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the stereochemical configuration of this compound be confirmed?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D techniques like COSY and NOESY) to resolve stereochemistry. For instance, NOESY correlations between the methyl group (δ 1.2–1.5 ppm) and adjacent protons on the oxolane ring confirm the 3R configuration . X-ray crystallography is definitive but requires high-quality single crystals grown via slow evaporation in dichloromethane/hexane mixtures .
Q. What are the stability considerations for long-term storage?
- Methodological Answer : The compound is stable under inert atmospheres (argon) at –20°C in amber glass vials. Avoid moisture and light, as benzoyl ester groups may hydrolyze in humid conditions . Stability tests (TGA/DSC) indicate decomposition begins at ~150°C, with carbon monoxide identified as a hazardous byproduct during thermal degradation .
Advanced Research Questions
Q. How does fluorination at the 4-position (as in analogs like CAS 874638-80-9) influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : Fluorine’s electronegativity increases the electrophilicity of adjacent carbons. In kinetic studies, fluorinated analogs exhibit faster SN2 reaction rates (e.g., with NaN3 in DMF at 60°C) compared to non-fluorinated derivatives. Monitor using ¹⁹F NMR to track fluorine displacement . Computational modeling (DFT at B3LYP/6-31G*) corroborates reduced activation energy barriers due to inductive effects .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS, Q-TOF) is critical for detecting low-abundance impurities (e.g., debenzoylated byproducts). Predicted collision cross-section (CCS) values (e.g., 233.8 Ų for [M+H]+) aid in distinguishing isobaric species via ion mobility spectrometry . For quantification, use a calibrated LC-MS/MS method with a deuterated internal standard .
Q. How can computational methods predict the compound’s metabolic pathways?
- Methodological Answer : Employ in silico tools like Meteor (Lhasa Limited) to model phase I/II metabolism. Key predictions include ester hydrolysis (via carboxylesterases) and benzoyl group glucuronidation. Validate with in vitro assays using human liver microsomes (HLMs) and UPLC-HRMS to detect metabolites like benzoic acid conjugates .
Data Gaps and Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
